molecular formula C19H22O4 B1247643 Karnatakafuran A

Karnatakafuran A

Cat. No. B1247643
M. Wt: 314.4 g/mol
InChI Key: BXGMQRFXNUXDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Karnatakafuran A is a natural product found in Aspergillus karnatakaensis with data available.

Scientific Research Applications

Isolation and Characterization

Karnatakafurans A and B are notable for being isolated from the fungus Aspergillus karnatakaensis. These compounds were identified as major secondary metabolites through UV-guided fractionation. The structures of these dibenzofurans were elucidated using comprehensive spectroscopic methods, including MS and NMR. This research highlights the importance of fungal species in producing unique and potentially useful chemical compounds (Manniche et al., 2004).

Biomedical Potential

Investigations into Karnatakafurans A and B have demonstrated moderate activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests potential applications in developing new antimalarial drugs or treatments. Their antimicrobial properties also indicate a broader potential in combating various microbial infections (Manniche et al., 2004).

properties

Product Name

Karnatakafuran A

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

9-(3-hydroxy-3-methylbutyl)-3,8-dimethyldibenzofuran-1,7-diol

InChI

InChI=1S/C19H22O4/c1-10-7-14(21)18-15(8-10)23-16-9-13(20)11(2)12(17(16)18)5-6-19(3,4)22/h7-9,20-22H,5-6H2,1-4H3

InChI Key

BXGMQRFXNUXDBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C2C(=C(C(=C3)O)C)CCC(C)(C)O)O

synonyms

karnatakafuran A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.